Acecarbromal

Descripción general

Descripción

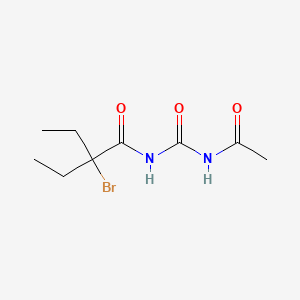

Acetylcarbromal, also known as Acecarbromal and marketed under various brand names such as Sedamyl, Abasin, Carbased, Paxarel, Sedacetyl, is a hypnotic and sedative drug . It belongs to the ureide (acylurea) group and was discovered by Bayer in 1917 . It was formerly marketed in the United States and Europe .

Molecular Structure Analysis

The molecular formula of Acetylcarbromal is C9H15BrN2O3 . Its IUPAC name is N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide . The molecular weight is 279.13 g/mol .Physical And Chemical Properties Analysis

Acetylcarbromal has a density of 1.4±0.1 g/cm3. Its molar refractivity is 58.7±0.3 cm3. It has 5 H bond acceptors and 2 H bond donors. It has 3 freely rotating bonds. Its polar surface area is 75 Å2 and its polarizability is 23.3±0.5 10-24 cm3. Its surface tension is 42.4±3.0 dyne/cm and its molar volume is 199.3±3.0 cm3 .Relevant Papers One relevant paper titled “Separation and Spectrophotometric Determination of Acetylcarbromal and Bromisovalum” discusses the separation of Acetylcarbromal and Bromisovalum on a Celite:HCl (2 + 1) column .

Aplicaciones Científicas De Investigación

Farmacocinética y Metabolismo

Acecarbromal ha sido objeto de estudios farmacocinéticos para comprender su perfil de absorción, distribución, metabolismo y excreción (ADME). La cromatografía líquida de alta presión se ha utilizado para separar y determinar cuantitativamente this compound y sus metabolitos, proporcionando información sobre sus vías metabólicas .

Toxicología

La investigación sobre los aspectos toxicológicos de this compound incluye el estudio de su potencial para envenenamiento por bromo con el uso prolongado. Esta investigación es crucial para establecer pautas de dosificación seguras y comprender los efectos a largo plazo del compuesto .

Sedación e Hipnosis

Como fármaco hipnótico y sedante, this compound se ha utilizado en entornos clínicos para inducir la sedación. Su eficacia y perfil de seguridad en la inducción del sueño y la reducción de la ansiedad lo convierten en un tema de interés en la investigación psiquiátrica y neurológica .

Tratamiento de la disfunción eréctil

This compound se ha combinado con extracto de quebracho y vitamina E como tratamiento para la disfunción eréctil bajo el nombre comercial Afrodor en Europa. La efectividad de esta combinación y su mecanismo de acción son áreas de investigación en curso .

Química analítica

El papel del compuesto en la química analítica incluye el desarrollo de métodos de detección sensibles para bromoureidas en fluidos biológicos. Esto es importante tanto para el diagnóstico clínico como para las investigaciones forenses .

Síntesis química

La estructura y propiedades de this compound tienen implicaciones para la síntesis química, particularmente en el diseño de nuevos compuestos con efectos farmacológicos similares. Su relación con los barbitúricos, que son ureas ciclizadas, es de particular interés .

Abuso y dependencia de drogas

Los estudios sobre this compound también abarcan su potencial de abuso y dependencia. Comprender los efectos psicológicos y fisiológicos del uso indebido puede informar a los profesionales de la salud y a los responsables políticos .

Monitoreo terapéutico de medicamentos

El desarrollo de métodos para el monitoreo terapéutico de medicamentos de this compound es esencial para la seguridad del paciente. Esto incluye determinar concentraciones terapéuticas y tóxicas en el cuerpo, guiar los ajustes de dosis y prevenir efectos adversos .

Mecanismo De Acción

Target of Action

Acecarbromal, also known as Acetylcarbromal, primarily targets the central nervous system (CNS). It exerts its calming effects to aid in the management of insomnia and other sleep disorders .

Mode of Action

The mechanism of action of this compound involves its interaction with the central nervous system, specifically targeting the gamma-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the brain, playing a crucial role in reducing neuronal excitability throughout the nervous system. This compound enhances the effect of GABA by binding to GABA-A receptors, which results in an increased influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thereby producing a calming and sedative effect .

Biochemical Pathways

This compound’s interaction with the GABA receptors affects the biochemical pathways associated with neuronal excitability. By enhancing the effect of GABA, this compound increases the influx of chloride ions into the neuron, leading to hyperpolarization of the neuronal membrane. This reduces the likelihood of an action potential being fired, thereby decreasing neuronal excitability .

Pharmacokinetics

This compound is typically administered orally, in the form of tablets. The onset of action for this compound is relatively quick, with sedative effects typically beginning within 30 to 60 minutes after oral administration. The duration of action can vary but generally lasts for several hours, which is usually sufficient to cover the period of sleep for most patients .

Result of Action

The molecular and cellular effects of this compound’s action result in a calming and sedative effect. By binding to GABA-A receptors and increasing the influx of chloride ions into the neuron, this compound reduces neuronal excitability, leading to a calming effect. This makes it effective for short-term management of insomnia and anxiety .

Propiedades

IUPAC Name |

N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O3/c1-4-9(10,5-2)7(14)12-8(15)11-6(3)13/h4-5H2,1-3H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZUGELZHZOXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)NC(=O)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058810 | |

| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77-66-7 | |

| Record name | Acecarbromal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acecarbromal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acecarbromal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACECARBROMAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E47C56IGOY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

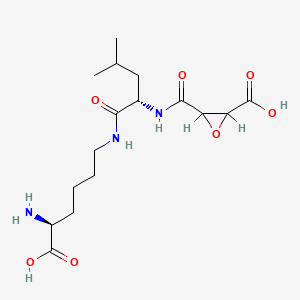

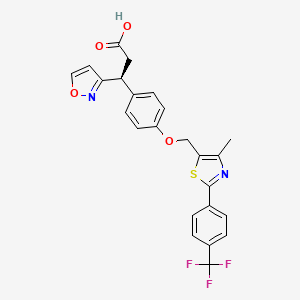

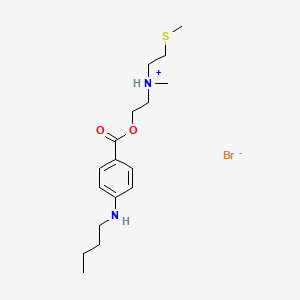

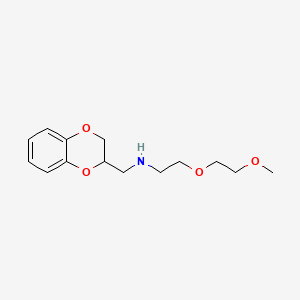

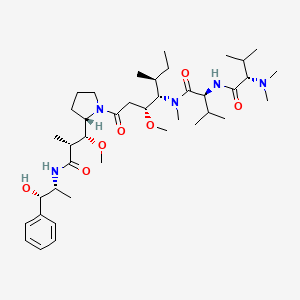

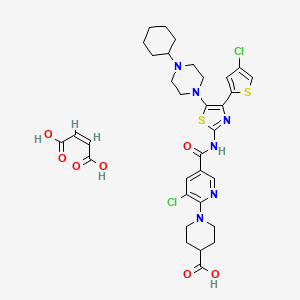

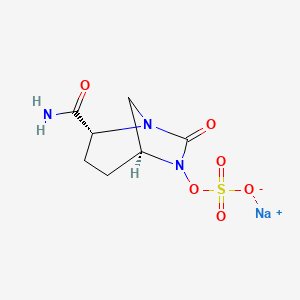

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Acetylcarbromal?

A1: A clinical re-evaluation study compared Acetylcarbromal to other daytime sedatives, including phenobarbital, butabarbital sodium, glutethimide, meprobamate, and prochlorperazine. [] The study found butabarbital sodium to have the highest therapeutic index (effectiveness versus untoward reactions) for controlling anxiety and insomnia. While Acetylcarbromal was included in the study, its specific efficacy and side effect profile compared to the other drugs were not explicitly discussed.

Q2: What are the metabolic pathways of Acetylcarbromal in the body?

A2: Research indicates that Acetylcarbromal undergoes deacetylation in the liver, a process facilitated by specific enzymes. [] While the exact metabolites and their pharmacological activities are not fully detailed in the provided abstracts, this finding highlights the role of hepatic metabolism in the duration of action and clearance of Acetylcarbromal. Further research on the identification and activity of these metabolites is crucial for understanding the drug's overall pharmacological profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)

![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)